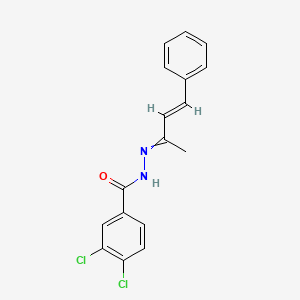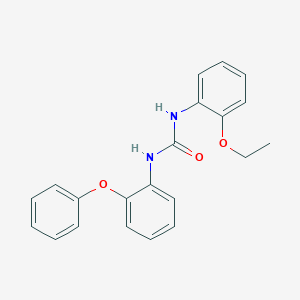![molecular formula C19H14N2O3 B5866959 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as EKI-785, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound has gained attention due to its potential applications in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone involves the inhibition of EGFR and HER2 activity through the binding of the compound to the ATP-binding site of the receptors. This binding prevents the receptors from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits the activity of EGFR and HER2, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In animal studies, this compound has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone in lab experiments is its specificity for EGFR and HER2 receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the low yield of this compound can make it expensive and time-consuming to synthesize.
Future Directions
There are several future directions for research involving 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone. One area of research is the development of more potent and selective inhibitors of EGFR and HER2 receptors. Another area of research is the investigation of the role of this compound in other diseases such as Alzheimer's disease. In addition, the use of this compound in combination with other drugs for cancer treatment is an area of active research. Finally, the development of new synthetic methods for this compound with higher yields and improved solubility is also an area of future research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention for its potential applications in cancer treatment and other diseases. The synthesis of this compound involves a series of chemical reactions starting from commercially available starting materials. This compound has been shown to inhibit the activity of EGFR and HER2 receptors, leading to the inhibition of cell proliferation and induction of apoptosis. While this compound has several advantages for use in lab experiments, its low solubility and low yield are limitations. There are several future directions for research involving this compound, including the development of more potent and selective inhibitors and investigation of its role in other diseases.
Synthesis Methods
The synthesis of 1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone involves a series of chemical reactions starting from commercially available starting materials. The first step is the synthesis of 5-acetyl-2-furylamine, which is then reacted with 2-bromoacetophenone to form 1-(2-bromoacetyl)-5-acetyl-2-furylamine. This intermediate is then reacted with 2-aminomethyl-3-isoquinolinecarbonitrile to form this compound. The final product is obtained through purification using column chromatography. The overall yield of this compound is around 10%.
Scientific Research Applications
1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been used in various scientific research studies to investigate its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), which are overexpressed in many types of cancer. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition to cancer treatment, this compound has also been studied for its potential applications in other diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-[5-(3-acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11(22)15-7-8-16(24-15)17-18(12(2)23)21-10-9-13-5-3-4-6-14(13)19(21)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXSLRIIAXFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)



![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)

![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)

